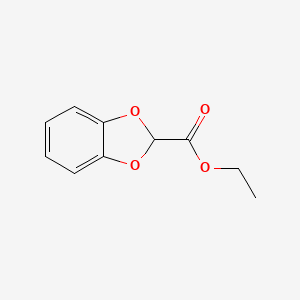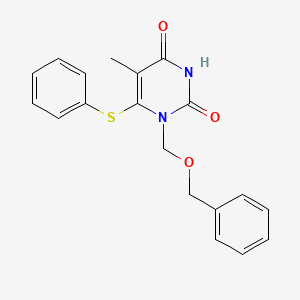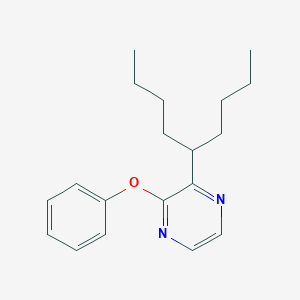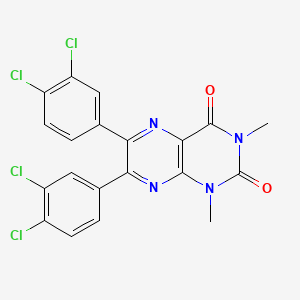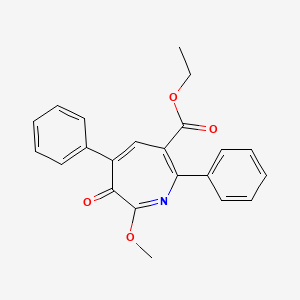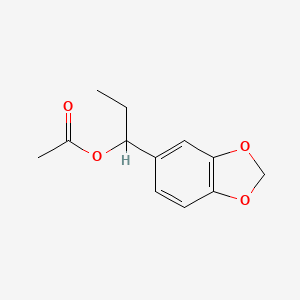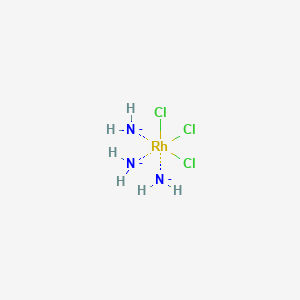
Rhenium ammine chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhenium ammine chloride is a coordination compound consisting of rhenium, ammonia, and chloride ions Rhenium, a rare transition metal, is known for its high melting point and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rhenium ammine chloride can be synthesized through the reaction of rhenium chloride with ammonia. The process typically involves dissolving rhenium chloride in an aqueous solution and then adding ammonia to form the ammine complex. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to obtain high-purity compounds suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Rhenium ammine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhenium compounds.
Reduction: It can be reduced to lower oxidation state rhenium compounds.
Substitution: Ammonia ligands can be substituted with other ligands in the coordination sphere.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chlorine and reducing agents like hydrogen. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various rhenium oxides, chlorides, and substituted ammine complexes .
Applications De Recherche Scientifique
Rhenium ammine chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of rhenium ammine chloride involves its ability to coordinate with various ligands and participate in redox reactions. The compound can interact with molecular targets through its rhenium center, which can undergo changes in oxidation state and coordination environment. These interactions can affect various molecular pathways, leading to its observed effects in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to rhenium ammine chloride include:
- Ruthenium ammine chloride
- Osmium ammine chloride
- Iridium ammine chloride
Uniqueness
This compound is unique due to the specific properties of rhenium, such as its high melting point and ability to form stable complexes in various oxidation states. These properties make it particularly useful in applications requiring high stability and reactivity .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable compound for research and development in multiple fields.
Propriétés
Numéro CAS |
21264-82-4 |
|---|---|
Formule moléculaire |
Cl3H6N3Rh-3 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
azanide;trichlororhodium |
InChI |
InChI=1S/3ClH.3H2N.Rh/h3*1H;3*1H2;/q;;;3*-1;+3/p-3 |
Clé InChI |
NUKRFSTXPSAJAE-UHFFFAOYSA-K |
SMILES canonique |
[NH2-].[NH2-].[NH2-].Cl[Rh](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




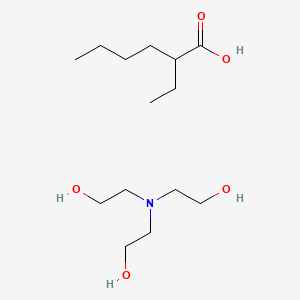


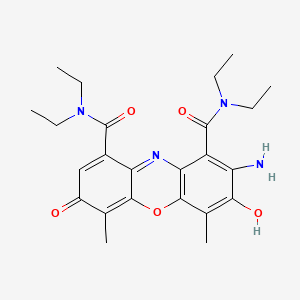
![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)
